molecular formula C20H18ClN3O3 B11133852 N~1~-(4-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N~1~-(4-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B11133852
M. Wt: 383.8 g/mol
InChI Key: HLSQKHMQJMRUQG-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at the 3-position with a 2-methoxyphenyl group and at the 6-position with an oxo group. The acetamide side chain is modified with a 4-chlorobenzyl group. Its molecular formula is C₂₀H₁₈ClN₃O₃, with a molecular weight of 383.83 g/mol. The structural uniqueness lies in the combination of a 2-methoxyphenyl (electron-donating) and 4-chlorobenzyl (lipophilic) groups, which may influence pharmacokinetics and target binding .

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H18ClN3O3/c1-27-18-5-3-2-4-16(18)17-10-11-20(26)24(23-17)13-19(25)22-12-14-6-8-15(21)9-7-14/h2-11H,12-13H2,1H3,(H,22,25)

InChI Key

HLSQKHMQJMRUQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps, including the formation of the pyridazinone core, introduction of the methoxyphenyl group, and subsequent acylation with 4-chlorobenzylamine. Common reagents used in these steps include hydrazine derivatives, acyl chlorides, and various catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl group to alcohol using reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below compares the target compound with four analogs, highlighting substituent variations and biological implications:

Compound Name Pyridazinyl Substituent Acetamide Substituent Biological Activity/Notes References
Target Compound 3-(2-Methoxyphenyl) 4-Chlorobenzyl Potential osteoclast inhibition (inferred)
2N1HIA (2-(3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl)-N-1H-Indol-5-Ylacetamide) 3-(2-Fluoro-4-Methoxyphenyl) 1H-Indol-5-Yl Confirmed CTSK inhibition; IC₅₀ = 0.8 µM
N-(3-Chlorobenzyl)-2-{3-[4-(4-Fluorophenyl)-1-Piperazinyl]-6-Oxo-Pyridazinyl}Acetamide 3-(Piperazinyl-4-fluorophenyl) 3-Chlorobenzyl Unknown activity; complex heterocyclic design
N-(4-Fluorobenzyl)-2-[3-(4-Fluoro-2-Methoxyphenyl)-6-Oxo-Pyridazinyl]Acetamide 3-(4-Fluoro-2-Methoxyphenyl) 4-Fluorobenzyl Enhanced lipophilicity; untested bioactivity
2-[3-(4-Chlorophenyl)-6-Oxo-Pyridazinyl]-N-(2,5-Dimethoxyphenyl)Acetamide 3-(4-Chlorophenyl) 2,5-Dimethoxyphenyl Moderate anti-cancer activity (MTT assay)

Key Observations

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The 2-fluoro-4-methoxyphenyl group in 2N1HIA enhances binding to cathepsin K (CTSK), a protease critical in osteoclast-mediated bone resorption .

Synthetic Routes :

  • Most analogs are synthesized via nucleophilic substitution or coupling reactions. For example, describes pyridazine derivatives formed using caesium carbonate in DMF, suggesting scalable methodologies for the target compound .

Thermal Properties :

  • Melting points for similar acetamides range from 132–170°C (). The target compound’s 4-chlorobenzyl group may elevate its melting point compared to fluorinated analogs due to stronger intermolecular forces .

Pharmacological Potential and Limitations

  • Further in vitro assays are required to validate efficacy .
  • Anti-Cancer Activity : Analogs with dimethoxyphenyl acetamide groups (e.g., ) show anti-proliferative effects, but the target compound’s 4-chlorobenzyl group may redirect specificity toward other targets .

Biological Activity

The compound N~1~-(4-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic derivative belonging to the class of pyridazine-containing compounds. Its unique structure suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound through a review of relevant literature, including synthesis methods, biological assays, and potential therapeutic applications.

Molecular Formula

  • Molecular Formula: C19H19ClN2O2
  • Molecular Weight: 348.82 g/mol

Structural Features

The compound features:

  • A pyridazine ring that is known for its diverse biological activities.
  • A methoxyphenyl substituent which may enhance lipophilicity and biological interaction.
  • A chlorobenzyl group that could influence receptor binding and activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar capabilities. In a study by Berest et al. (2011), phenoxy-N-arylacetamides demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of pyridazine derivatives has been documented extensively. For example, the compound's ability to inhibit cancer cell proliferation was highlighted in studies involving similar structures, where significant cytotoxic effects were observed in various cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Compounds with a phenoxy-N-arylacetamide scaffold have also been associated with anti-inflammatory activities. Rani et al. (2014) reported that such compounds could inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .

Anticonvulsant Activity

Studies have indicated that some N-phenylacetamide derivatives exhibit anticonvulsant properties. The mechanism is believed to involve modulation of neuronal voltage-sensitive sodium channels, which are critical in seizure activity . Further research into the specific interactions of this compound may reveal its efficacy as an anticonvulsant agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • Mass Spectrometry (MS)

These methods confirm the structural integrity and purity of the synthesized compound.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
N-(4-methoxyphenyl)-2-[4-(3-oxo)]AntimicrobialBerest et al., 2011
N-(4-chlorophenyl)-2-(4-methyl)AnticancerRani et al., 2014
N-(3-chlorophenyl)-2-(4-piperazine)AnticonvulsantHsieh et al., 2015

Clinical Implications

Ongoing research focuses on exploring the therapeutic implications of this compound in treating conditions such as epilepsy, cancer, and bacterial infections. Preliminary findings suggest that further development could lead to novel pharmacological agents derived from its structure.

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